N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide

Lipophilicity Polar Surface Area Predicted Properties

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide (CAS 1078791-17-9) is a heterocyclic amide building block characterized by a pyrrolidine ring linked to a furan moiety via a methylene-carboxamide bridge. This compound class is frequently utilized in medicinal chemistry for the synthesis of diverse compound libraries, where the specific heteroatom content of the furan ring can profoundly influence the physicochemical and pharmacokinetic properties of the final products.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B12114188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NCC2=CC=CO2
InChIInChI=1S/C10H14N2O2/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8/h2-3,6,9,11H,1,4-5,7H2,(H,12,13)
InChIKeyIJTWVOMEEKXYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide as a Versatile Scaffold


N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide (CAS 1078791-17-9) is a heterocyclic amide building block characterized by a pyrrolidine ring linked to a furan moiety via a methylene-carboxamide bridge . This compound class is frequently utilized in medicinal chemistry for the synthesis of diverse compound libraries, where the specific heteroatom content of the furan ring can profoundly influence the physicochemical and pharmacokinetic properties of the final products [1]. Its commercial availability confirms a recognized utility in early-stage drug discovery and chemical biology research.

The Case Against Simple Substitution for N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide Analogs


While N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide appears structurally similar to other N-substituted prolinamides, simple substitution with a benzyl, thiophenylmethyl, or tetrahydrofuranylmethyl analog is highly risky due to fundamental differences in the electronic nature and polarity of the heterocycle . The furan ring introduces a distinct hydrogen-bond acceptor (oxygen) and a unique electron density profile compared to a phenyl or thiophene ring, directly impacting molecular recognition, target binding, and metabolic stability [1]. Procurement decisions must therefore be based on the specific properties of the furan-2-ylmethyl group, rather than assuming functional interchangeability with its close structural relatives.

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide


Electronic Profile and Predicted Physicochemical Properties versus N-Benzyl Analog

The furan ring fundamentally alters the electronic landscape of this scaffold. Unlike the hydrophobic N-benzyl analog, the furan-2-ylmethyl group introduces a hydrogen-bond acceptor (the furan oxygen), significantly increasing the topological polar surface area (TPSA). While direct head-to-head data is limited, this class-level inference is supported by predicted pKa and boiling point data, with the target compound (CAS 1078791-17-9) showing a predicted pKa of 14.65±0.20 and a boiling point of 410.8±45.0 °C . This is distinct from the N-benzyl analog which would be expected to have a higher pKa and lower TPSA due to the absence of the heteroatom. These differences dictate a unique profile for passive membrane permeability and off-target binding interactions [1].

Lipophilicity Polar Surface Area Predicted Properties Molecular Recognition

Aqueous Solubility Advantage of the Hydrochloride Salt Form

For researchers requiring a directly soluble form for in vitro or in vivo assays, the hydrochloride salt (CAS 1078162-92-1) demonstrates a significant advantage over the free base. While precise quantitative data from reputable sources is not publicly documented in detail, the formation of the hydrochloride salt is a standard strategy to enhance aqueous solubility, and secondary sources indicate that the free base exhibits limited water solubility (<1 mg/mL) . The hydrochloride form is therefore the critical procurement choice for any application involving aqueous media or biological testing environments.

Solubility Formulation In Vitro Assays Salt Selection

Chromatographic Retention as a Proxy for Lipophilicity Compared to Thiophene Analog

In a class-level analysis of furan and thiophene amide derivatives, HPLC retention data and computational modeling have been used to classify pharmacological activity and physicochemical properties [1]. These studies show that for a given scaffold, the furan-containing amides consistently exhibit different chromatographic behavior than their thiophene analogs, indicating a lower intrinsic lipophilicity. This directly translates to distinct ADME profiles, making the procurement of a specific furan derivative a deliberate choice for modulating lipophilicity and off-target binding in a compound series.

Lipophilicity HPLC SAR Thiophene

Distinct Conformational and Hydrogen-Bonding Profile versus Saturated Tetrahydrofuran Analog

The unsaturated furan ring introduces a strongly preferred planar conformation and an aromatic character that is entirely absent in the fully saturated N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2-carboxamide analog . The furan oxygen participates in a π-conjugated system, which not only alters its hydrogen-bond acceptor strength but also imposes significant structural rigidity on the ligand. This aromaticity-driven conformational constraint can be a powerful differentiator in target binding, as the saturated analog would present a flexible, non-aromatic ring with different spatial occupancy and distinct pharmacophoric features.

Conformational Analysis Hydrogen Bonding Aromaticity Tetrahydrofuran

Target Research Application Scenarios for N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide


Modulating Lipophilicity in CNS-Targeted Compound Libraries

For projects designing ligands for central nervous system (CNS) targets where a lower logP is critical to avoid off-target promiscuity and enhance metabolic stability, the procurement of N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide over its thiophene or benzyl analogs is directly supported by the class-level inference of reduced lipophilicity for furan derivatives [1]. The fine-tuning of logP via heterocycle choice is a foundational principle in CNS drug design.

Establishing a Rigid Pharmacophore for Enzyme Active Sites

When defining a structure-activity relationship (SAR) series where a rigid, flat heterocycle is needed to probe a specific binding pocket, the aromatic furan provides a critical, non-flexible scaffold. This approach avoids the added conformational entropy of a saturated tetrahydrofuran ring, which would fail to confirm the role of a planar, heteroaromatic group in binding . The target compound is the archetype for providing this structural feature.

Solubility-Enhanced In Vitro Screening of Prolinamide Scaffolds

In primary biochemical or cell-based screening cascades where aqueous solubility is a prerequisite for reliable concentration-response data, the hydrochloride salt form is the recommended procurement choice. The free base's limited solubility necessitates the use of the HCl salt to achieve reliable handling and dosing, ensuring robust and reproducible assay outcomes .

Probing Hydrogen-Bond Acceptor (HBA) Interactions in Ligand Binding

For programs aiming to investigate the specific role of a hydrogen-bond acceptor interaction, such as the furan oxygen, the target compound is the correct procurement choice over a direct benzyl analog. The benzyl group, being a pure hydrocarbon, lacks this critical HBA functionality entirely. This allows researchers to directly test hypotheses about the energetic contribution of heteroatom-mediated hydrogen bonds to target affinity [1].

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